molecular formula C9H10N4O2 B1604694 1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone CAS No. 92658-77-0

1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone

Cat. No.: B1604694
CAS No.: 92658-77-0
M. Wt: 206.2 g/mol
InChI Key: RYCXPURJFYPSKV-UHFFFAOYSA-N
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Description

1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone is a useful research compound. Its molecular formula is C9H10N4O2 and its molecular weight is 206.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 379580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone is involved in various chemical synthesis processes, demonstrating its versatility in organic chemistry. For instance, it participates in one-pot synthesis processes leading to the formation of novel regioisomers that exhibit fluorescent behavior. This is significant in the development of fluorescent markers and probes in biochemical and medical research (Kamalraj, Senthil, & Kannan, 2008). Additionally, its derivatives, such as 4,5-dihydro-1H-1,2,4-triazoles, have been synthesized through nucleophilic substitution, showcasing the compound's role in creating novel structures with potential pharmaceutical applications (Toyooka & Kubota, 1988).

Heterocyclic Chemistry and Biological Activity

In heterocyclic chemistry, this compound derivatives have been synthesized and evaluated for their biological activities. For example, pyrazolesulfanyl- and isoxazolesulfanyl-1H-[1,2,4]triazoles have been developed and investigated for their plant growth regulatory activities, indicating potential agricultural benefits (Eliazyan et al., 2011). Another study explored the conversion of 3-diazoaminoisoxazoles into tetrazoles, further expanding the chemical repertoire of isoxazole derivatives for potential applications in material science and pharmacology (Kanō & Yamazaki, 1964).

Antioxidant Activity and Physicochemical Properties

Novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives related to this compound have been synthesized and analyzed for their in vitro antioxidant activities. These studies highlight the compound's potential in contributing to the development of antioxidants which are crucial in combating oxidative stress-related diseases (Yüksek et al., 2015).

Polymorphism and Supramolecular Chemistry

The compound also plays a role in the study of polymorphism and supramolecular isomerism, which are critical in the development of new materials with unique physical properties. Research in this area can lead to advancements in material science, particularly in the design and synthesis of molecular crystals with specific functional attributes (Kumar, Pigge, & Rath, 2003).

Properties

IUPAC Name

1-[1-(5-methyl-1,2-oxazol-3-yl)-1,2,4-triazol-3-yl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-6(14)3-8-10-5-13(11-8)9-4-7(2)15-12-9/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCXPURJFYPSKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C=NC(=N2)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80321669
Record name 1-[1-(5-Methyl-1,2-oxazol-3-yl)-1H-1,2,4-triazol-3-yl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80321669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92658-77-0
Record name 92658-77-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379580
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[1-(5-Methyl-1,2-oxazol-3-yl)-1H-1,2,4-triazol-3-yl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80321669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone
Reactant of Route 2
1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone
Reactant of Route 3
1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone
Reactant of Route 4
1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone
Reactant of Route 5
1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone
Reactant of Route 6
1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.